(R)-De(carboxymethoxy) Cetirizine Acetic Acid

Analytical Chemistry Pharmaceutical Quality Control Chiral Separation

Ensure accurate levocetirizine impurity quantification with the authentic (R)-enantiomer free base (CAS 942193-17-1) — not the racemic mixture (CAS 113740-61-7) or hydrochloride salt (CAS 942132-30-1). Substituting with incorrect stereochemistry or salt form alters chromatographic RT and RRF, risking ANDA rejection under ICH Q3A/B. Supplied as a fully characterized reference standard (≥95% HPLC, C19H21ClN2O2, MW 344.84) for chiral HPLC method validation, stability studies, and pharmacopeial compliance. Differentiate your QC workflow with the correct impurity marker.

Molecular Formula C₁₉H₂₁ClN₂O₂
Molecular Weight 344.84
CAS No. 942193-17-1
Cat. No. B1147253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-De(carboxymethoxy) Cetirizine Acetic Acid
CAS942193-17-1
Synonyms4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazineacetic Acid; 
Molecular FormulaC₁₉H₂₁ClN₂O₂
Molecular Weight344.84
Structural Identifiers
SMILESC1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H21ClN2O2/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24/h1-9,19H,10-14H2,(H,23,24)/t19-/m1/s1
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-De(carboxymethoxy) Cetirizine Acetic Acid (CAS 942193-17-1): A Chiral Reference Standard for Pharmaceutical Impurity Profiling


(R)-De(carboxymethoxy) Cetirizine Acetic Acid, also designated as Levocetirizine Impurity 1 or Cetirizine EP Impurity B (base), is a chiral piperazine derivative with the molecular formula C19H21ClN2O2 and a molecular weight of 344.84 g/mol . This compound is a key related substance in the synthesis of the second-generation antihistamine levocetirizine [1]. It is primarily supplied as a highly characterized reference standard (typical purity ≥95% by HPLC) for use in analytical method development and quality control (QC) within pharmaceutical research, specifically for impurity profiling of levocetirizine drug substances and products [2].

Procurement Risk Analysis: Why Substituting (R)-De(carboxymethoxy) Cetirizine Acetic Acid (942193-17-1) with Other Cetirizine Impurities Can Invalidate Analytical Methods


While several compounds are collectively termed 'Cetirizine Impurities,' their chemical identities, stereochemistry, and physical properties differ significantly, preventing generic substitution. For instance, the target compound is the (R)-enantiomer free base (CAS 942193-17-1), whereas close alternatives include the racemic mixture (Cetirizine acetic acid, CAS 113740-61-7) and a hydrochloride salt form (CAS 942132-30-1) . These differences directly impact chromatographic retention time (RT) and relative response factor (RRF) in HPLC analyses [1]. Substituting with a racemate or a different salt can lead to inaccurate impurity quantification, risking non-compliance with pharmacopeial standards (USP/EP) and failure during Abbreviated New Drug Application (ANDA) stability testing .

Comparative Evidence: Quantifying the Performance of (R)-De(carboxymethoxy) Cetirizine Acetic Acid (942193-17-1) Against Analogs


Chiral Purity: Enantiomeric Excess (e.e.) of (R)-De(carboxymethoxy) Cetirizine Acetic Acid vs. Racemic Mixture

This compound is the single (R)-enantiomer, whereas the related compound Cetirizine acetic acid (CAS 113740-61-7) is a racemic mixture of (R)- and (S)-enantiomers . Chiral purity is critical for analytical methods that require baseline separation of enantiomers. The use of a racemic standard (CAS 113740-61-7) for a method designed for the single (R)-enantiomer would introduce a second, confounding peak, potentially co-eluting with other impurities or the main analyte, thereby invalidating peak purity assessment and quantification [1].

Analytical Chemistry Pharmaceutical Quality Control Chiral Separation

Physical Form: Solid-State Identity of the Free Base vs. Hydrochloride Salt

The target compound (CAS 942193-17-1) is the free base, while a common alternative is its hydrochloride salt (CAS 942132-30-1) [1]. The free base and hydrochloride salt have different molecular weights and distinct physicochemical properties, including solubility, stability, and spectroscopic behavior . Analytical methods often specify either the base or the salt for standard preparation. Incorrect substitution leads to calculation errors in purity assays due to molecular weight differences, potentially resulting in out-of-specification (OOS) results for both the impurity and the API [2].

Reference Standard Procurement Analytical Method Development Stability Studies

Analytical Suitability: Validated Use for ANDA Method Development and Validation (AMV)

(R)-De(carboxymethoxy) Cetirizine Acetic Acid is specifically supplied with detailed characterization data compliant with regulatory guidelines for use as a reference standard [1]. It is validated for critical regulatory applications, including analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) and commercial production of Levocetirizine . In contrast, non-certified analogs or research-grade materials lack this explicit regulatory validation and traceability documentation, posing a significant risk during regulatory review .

Regulatory Compliance ANDA Submission Method Validation

High-Value Applications for (R)-De(carboxymethoxy) Cetirizine Acetic Acid (942193-17-1) in Pharmaceutical Analysis


Accurate Quantification of (R)-Enantiomer Impurity in Levocetirizine API and Drug Products

This scenario involves using the compound as a primary reference standard in a validated chiral HPLC method to quantify the (R)-De(carboxymethoxy) Cetirizine Acetic Acid impurity in levocetirizine samples. Its defined single (R)-enantiomer nature ensures the chromatographic peak corresponds solely to the target impurity, enabling precise calculation of % impurity levels against pharmacopeial limits [1]. This is essential for demonstrating batch-to-batch consistency and meeting ICH Q3A/B guidelines.

Method Validation for ANDA Regulatory Submissions (AMV)

In this critical application, the compound is used as a key analyte during the validation of an analytical procedure (e.g., HPLC, UPLC) for a generic levocetirizine product. Its use as a well-characterized reference standard allows for the reliable establishment of method parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ), all of which are required for the Common Technical Document (CTD) module 3.2.P.5 in an ANDA [1].

Stability-Indicating Method Development and Forced Degradation Studies

The compound is spiked into levocetirizine formulations subjected to stress conditions (heat, light, humidity, oxidation) to monitor its formation as a potential degradation product. Its use as a reference marker is crucial because its molecular weight (344.84 g/mol) and structure differ from other impurities, including its own hydrochloride salt (381.3 g/mol) . This ensures that any increase in its concentration during stability studies is accurately measured and distinguished from other degradation pathways, supporting shelf-life determination and packaging recommendations [1].

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